![molecular formula C32H16N8OTi B1584013 Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- CAS No. 26201-32-1](/img/new.no-structure.jpg)
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is known for its high photosensitivity and is widely used in various applications, including electrophotography and organic electronics.
作用機序
Target of Action
The primary target of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- It is known that this compound is used as a sensitizer for electrophotography , suggesting that its targets could be related to light-sensitive materials.
Mode of Action
The specific mode of action of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Given its use in electrophotography , it likely interacts with light to induce a photochemical reaction. This reaction could involve the excitation of electrons, leading to changes in the electrical properties of the material.
Biochemical Pathways
The biochemical pathways affected by Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Considering its role in electrophotography , it may influence pathways related to photoelectric conversion and signal transduction.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- As a compound used in electrophotography
Result of Action
The molecular and cellular effects of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Its role in electrophotography suggests that it may induce changes in electrical conductivity or charge distribution in response to light exposure.
Action Environment
The action, efficacy, and stability of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- can be influenced by various environmental factors. For instance, light intensity and wavelength can affect its photosensitivity . Additionally, temperature and humidity might impact its stability and performance.
生化学分析
Biochemical Properties
It is known that this compound can act as a sensitizer for electrophotography
Cellular Effects
Given its role in electrophotography, it may influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to have high photosensitivity to NIR light, suggesting it may interact with biomolecules in a light-dependent manner
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 395.1 °C (dec.) (lit.) .
準備方法
Synthetic Routes and Reaction Conditions: TiOPc can be synthesized through the reaction of phthalonitrile with titanium tetrachloride in the presence of a base. The reaction typically occurs under high-temperature conditions, often exceeding 300°C, to facilitate the formation of the phthalocyanine ring structure.
Industrial Production Methods: In an industrial setting, TiOPc is produced through a continuous process involving the controlled heating of the reaction mixture to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and achieve the desired purity level.
化学反応の分析
Types of Reactions: TiOPc undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: TiOPc can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one or more ligands in the TiOPc complex with other ligands, often using transition metal salts.
Major Products Formed:
Oxidation Products: Oxidized forms of TiOPc, which may exhibit different electronic properties.
Reduction Products: Reduced forms of TiOPc, which can be used in various applications.
Substitution Products: Substituted TiOPc complexes with altered chemical and physical properties.
科学的研究の応用
TiOPc has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photoredox reactions.
Biology: Employed in the study of photosensitive biological systems and as a fluorescent probe.
Medicine: Utilized in photodynamic therapy for cancer treatment and as a component in diagnostic imaging.
Industry: Applied in electrophotography for photocopiers and printers, as well as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
類似化合物との比較
TiOPc is compared with other similar compounds, such as copper phthalocyanine (CuPc) and zinc phthalocyanine (ZnPc). While these compounds share the phthalocyanine core structure, TiOPc exhibits unique properties due to the presence of the titanium atom, which enhances its photosensitivity and electronic properties. Other similar compounds include cobalt phthalocyanine (CoPc) and nickel phthalocyanine (NiPc), each with distinct characteristics and applications.
特性
CAS番号 |
26201-32-1 |
|---|---|
分子式 |
C32H16N8OTi |
分子量 |
576.4 g/mol |
IUPAC名 |
2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene;oxotitanium(2+) |
InChI |
InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
InChIキー |
SJHHDDDGXWOYOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
正規SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
Key on ui other cas no. |
26201-32-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


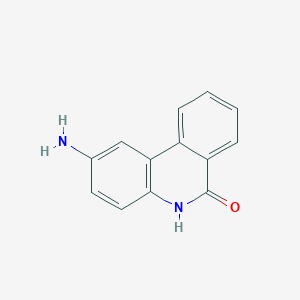
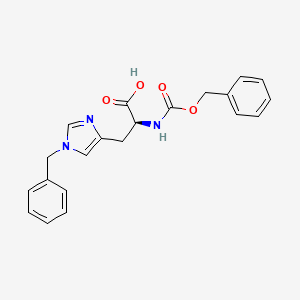
![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)
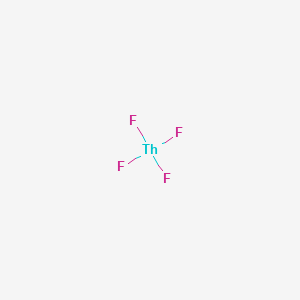

![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)
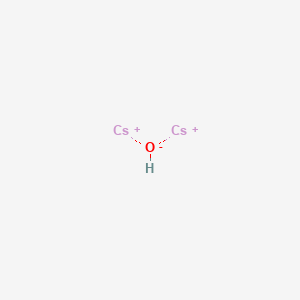
![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)
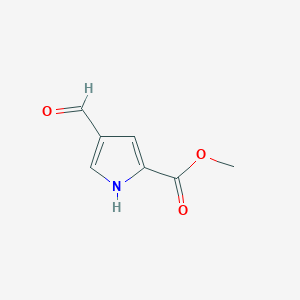

![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
